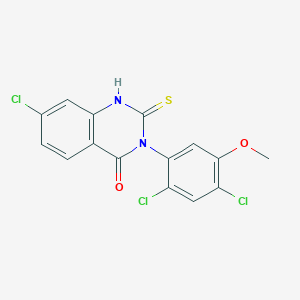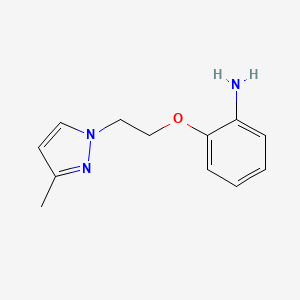
5-(2-Chlorophenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 . It is categorized under miscellaneous compounds .
Synthesis Analysis
The synthesis of imidazolidin-2,4-dione derivatives has been studied extensively due to their significant pharmacological properties . A synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives has been developed by reacting amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .Molecular Structure Analysis
The molecular structure of 5-(2-Chlorophenyl)imidazolidine-2,4-dione is represented by the InChI code1S/C9H7ClN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,13H,(H2,11,12,14) . Physical And Chemical Properties Analysis
5-(2-Chlorophenyl)imidazolidine-2,4-dione is a powder that should be stored at 2-8°C . It has a melting point of 176-179°C .Applications De Recherche Scientifique
Molecular Design and Pharmacology
5-(2-Chlorophenyl)imidazolidine-2,4-dione derivatives have been a focus in molecular design studies. These compounds are notable for their affinity towards 5-HT1A receptors and serotonin transporters (SERT), making them significant in the study of neurological functions and potential therapeutic agents. Compounds, particularly those with a 4-(3-chlorophenyl)piperazinylmethyl moiety, have been investigated for antidepressant and anxiolytic activities, displaying a pharmacological profile that could enhance SERT blocking efficacy combined with 5-HT1A partial agonism and 5-HT2A antagonism (Czopek et al., 2013).
Anticonvulsant Properties
Research has also highlighted the anticonvulsant properties of derivatives of 5-(2-Chlorophenyl)imidazolidine-2,4-dione. N-Mannich bases derived from this compound were found effective in seizure models, showing a notable anticonvulsant activity especially in maximal electroshock (MES) screens. Certain derivatives exhibited potency surpassing that of traditional antiepileptic drugs like phenytoin and ethosuximide, paving the way for potential new treatments in epilepsy management (Byrtus et al., 2011).
Anti-arrhythmic Effects
The cardiovascular application of 5-(2-Chlorophenyl)imidazolidine-2,4-dione derivatives has been explored, with studies indicating potential anti-arrhythmic effects. Certain halogen substituted derivatives demonstrated properties of class Ia anti-arrhythmic compounds in models of rat coronary artery ligation-reperfusion, providing a basis for further exploration in cardiac arrhythmia treatments (Pękala et al., 2005).
DNA Binding and Potential Anticancer Activity
The DNA binding affinity of 5-(2-Chlorophenyl)imidazolidine-2,4-dione derivatives has been examined, revealing significant interactions with DNA. These interactions are crucial for the compounds' potential as anticancer drugs. Some derivatives exhibited DNA binding strengths comparable or superior to clinical anticancer drugs, indicating their potential in cancer treatment strategies (Shah et al., 2013).
Antitubercular Activity
Compounds derived from 5-(2-Chlorophenyl)imidazolidine-2,4-dione have been synthesized and evaluated for their antitubercular properties. Studies involving analogues of these compounds showed promising in vitro activities against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Samala et al., 2014).
Electrochemical Studies
The electrochemical behavior of 5-(2-Chlorophenyl)imidazolidine-2,4-dione derivatives has been analyzed, providing insights into their redox processes and structure-activity relationships. These studies are fundamental for understanding the biochemical actions and therapeutic potential of these compounds (Nosheen et al., 2012).
Safety and Hazards
The safety information for 5-(2-Chlorophenyl)imidazolidine-2,4-dione indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
5-(2-chlorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGVTBDORBTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)imidazolidine-2,4-dione | |
CAS RN |
103029-09-0 |
Source


|
| Record name | 5-(2-chlorophenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)


![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)
![3,4-Difluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2487960.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)